molecular formula C22H31N B14395407 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile CAS No. 89587-95-1

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile

Katalognummer: B14395407
CAS-Nummer: 89587-95-1
Molekulargewicht: 309.5 g/mol
InChI-Schlüssel: UPJOSOSXESDQGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Pentylbicyclo[222]octan-1-yl)ethyl]benzonitrile is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the bicyclic core, 4-pentylbicyclo[2.2.2]octane, through a series of cyclization reactions. This core is then functionalized with an ethyl group and subsequently reacted with benzonitrile under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective functional group protection, and high-performance liquid chromatography (HPLC) for purification are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
  • 4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate

Uniqueness

4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile stands out due to its specific combination of a bicyclic core with a benzonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

89587-95-1

Molekularformel

C22H31N

Molekulargewicht

309.5 g/mol

IUPAC-Name

4-[2-(4-pentyl-1-bicyclo[2.2.2]octanyl)ethyl]benzonitrile

InChI

InChI=1S/C22H31N/c1-2-3-4-10-21-12-15-22(16-13-21,17-14-21)11-9-19-5-7-20(18-23)8-6-19/h5-8H,2-4,9-17H2,1H3

InChI-Schlüssel

UPJOSOSXESDQGD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC12CCC(CC1)(CC2)CCC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.